molecular formula C4H3Br2N3 B578482 4,6-Dibromopyridazin-3-amine CAS No. 1206487-35-5

4,6-Dibromopyridazin-3-amine

Cat. No.: B578482
CAS No.: 1206487-35-5
M. Wt: 252.897
InChI Key: ZTXKTTUTGHERSF-UHFFFAOYSA-N
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Description

4,6-Dibromopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3Br2N3. It is characterized by the presence of two bromine atoms at the 4th and 6th positions and an amine group at the 3rd position on a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridazin-3-amine typically involves the bromination of pyridazine derivatives. One common method is the bromination of 3-aminopyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromopyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dibromopyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 4,6-Dibromopyridazin-3-amine is unique due to the presence of both bromine atoms and an amine group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,6-dibromopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKTTUTGHERSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673176
Record name 4,6-Dibromopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206487-35-5
Record name 4,6-Dibromopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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